S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is a chemical compound with the molecular formula . This compound features a thiosulfate group and a quinoline derivative, which contributes to its potential biological activities. The presence of the methoxy and methyl groups in its structure enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.
Understanding these reactions is crucial for predicting its behavior in biological systems and during synthesis.
S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate exhibits potential biological activities, particularly in the context of pharmacology. Compounds containing quinoline structures are often associated with various biological effects, including:
Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.
The synthesis of S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multi-step organic synthesis techniques. Key steps may include:
Each step requires careful optimization to ensure high yield and purity of the final product.
S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate has potential applications in several fields:
Studies on the interactions of S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate with biological macromolecules (such as proteins and nucleic acids) are essential for understanding its mechanism of action. Potential areas of investigation include:
These studies will provide insights into its pharmacodynamics and pharmacokinetics.
Several compounds share structural similarities with S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| S-2-(3-(2-quinyloxy)propyl)amino)ethyl hydrogen thiosulfate | Lacks methoxy and methyl groups; simpler structure | |
| S-2-(5-(4-Methoxy-2-quinyloxy)pentyl)amino)ethyl hydrogen thiosulfate | Longer alkyl chain; different biological activity profile | |
| 3-(4-fluoroanilino)-N-[4-(trifluoromethoxy)-phenyl]-thiazole | Contains fluorine; different mechanism of action |
The uniqueness of S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate lies in its specific combination of functional groups that may enhance its solubility and biological activity compared to these similar compounds. Further comparative studies could elucidate these differences more clearly.
The formation of the 2-quinolyloxy ether moiety is a pivotal step in the synthesis. Halogenated quinolines at position 2 undergo nucleophilic substitution with oxygen-based nucleophiles, such as alcohols, through an addition-elimination mechanism. For instance, 2-chloro-6-methoxy-4-methylquinoline reacts with 3-aminopropanol under basic conditions to yield the intermediate 3-(6-methoxy-4-methyl-2-quinolyloxy)propanol. The reaction proceeds optimally in dimethylformamide at 80–100°C, with potassium carbonate as the base.
Steric hindrance from the nitrogen lone pair slightly reduces reactivity at position 2 compared to position 4, necessitating prolonged reaction times or elevated temperatures. Computational studies suggest that the stability of the anionic intermediate, where negative charge localizes on the quinoline nitrogen, drives the reaction equilibrium toward substitution.
Table 1: Optimization of Quinoline Ether Formation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Potassium carbonate | DMF | 80 | 72 |
| Sodium hydride | DMSO | 100 | 68 |
| Triethylamine | THF | 60 | 45 |
Data adapted from nucleophilic substitution studies on halogenated quinolines.
The thiosulfate esterification step introduces the hydrogen thiosulfate group onto the ethylamine side chain. This is achieved via a two-step process: (1) reaction of 2-aminoethanethiol with sulfuryl chloride to form the disulfide intermediate, followed by (2) controlled oxidation with hydrogen peroxide to yield the thiosulfate. Recent protocols employ in situ generation of the thiosulfate anion (S~2~O~3~^2−^) to minimize side reactions, with tetrabutylammonium bromide as a phase-transfer catalyst.
Key considerations:
Palladium catalysis enables efficient coupling of the quinoline ether with the aminopropyl side chain. A modified Larock annulation strategy, using ortho-iodoaniline derivatives and propargylamine, has been adapted for this purpose. The reaction employs palladium(II) acetate (5 mol%) with triphenylphosphine as a ligand in dimethylacetamide at 120°C, achieving yields up to 85%.
Table 2: Palladium Catalysts for Coupling Reactions
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Palladium(II) acetate | Triphenylphosphine | 85 |
| Palladium chloride | BINAP | 78 |
| Palladium on carbon | None | 62 |
Data derived from palladium-catalyzed heterocycle alkylation studies.
Phase-transfer catalysts, such as 1,4-diazabicyclo[2.2.2]octane, enhance the alkylation of the aminopropyl side chain by facilitating interfacial reactions between aqueous and organic phases. For example, the reaction of 3-(6-methoxy-4-methyl-2-quinolyloxy)propyl bromide with ethylenediamine in a water-toluene system achieves 92% yield when catalyzed by 1,4-diazabicyclo[2.2.2]octane.
Industrial processes prioritize solvent recovery and cost-effectiveness. Dimethylformamide and dimethyl sulfoxide, while effective in lab-scale syntheses, pose challenges due to high boiling points (153°C and 189°C, respectively) and environmental concerns. Mixed solvent systems (e.g., dimethylformamide–toluene, 7:3) reduce viscosity and improve heat transfer, enabling scalable production.
Table 3: Solvent Performance in Industrial Synthesis
| Solvent System | Boiling Point (°C) | Recovery Efficiency (%) |
|---|---|---|
| DMF–toluene | 153–111 | 88 |
| DMSO–xylene | 189–144 | 76 |
| THF–water | 66–100 | 65 |
Data from industrial process optimization trials.
Exothermic reactions, such as thiosulfate esterification, require precise temperature control to prevent thermal degradation. Continuous-flow reactors with jacketed cooling systems maintain temperatures at 25–30°C, improving yields by 18% compared to batch reactors.